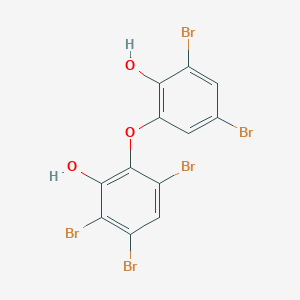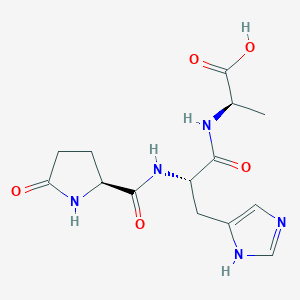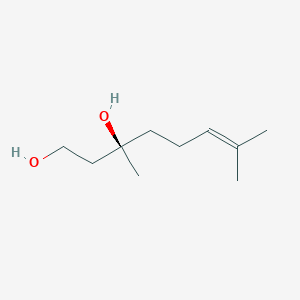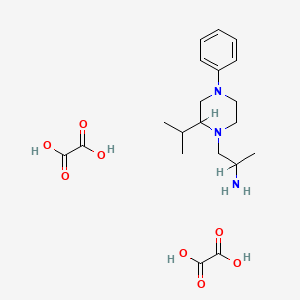
oxalic acid;1-(4-phenyl-2-propan-2-ylpiperazin-1-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxalic acid;1-(4-phenyl-2-propan-2-ylpiperazin-1-yl)propan-2-amine is a chemical compound with the molecular formula C20H31N3O8
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-(4-phenyl-2-propan-2-ylpiperazin-1-yl)propan-2-amine typically involves the reaction of oxalic acid with 1-(4-phenyl-2-propan-2-ylpiperazin-1-yl)propan-2-amine. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;1-(4-phenyl-2-propan-2-ylpiperazin-1-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the chemical structure, leading to new derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
Oxalic acid;1-(4-phenyl-2-propan-2-ylpiperazin-1-yl)propan-2-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of oxalic acid;1-(4-phenyl-2-propan-2-ylpiperazin-1-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Oxalic acid: A simple dicarboxylic acid with various industrial and biological applications.
1-(4-phenyl-2-propan-2-ylpiperazin-1-yl)propan-2-amine: A piperazine derivative with potential pharmacological properties.
Uniqueness
Oxalic acid;1-(4-phenyl-2-propan-2-ylpiperazin-1-yl)propan-2-amine is unique due to its combination of oxalic acid and a piperazine derivative, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
77562-86-8 |
|---|---|
Molecular Formula |
C20H31N3O8 |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
oxalic acid;1-(4-phenyl-2-propan-2-ylpiperazin-1-yl)propan-2-amine |
InChI |
InChI=1S/C16H27N3.2C2H2O4/c1-13(2)16-12-18(15-7-5-4-6-8-15)9-10-19(16)11-14(3)17;2*3-1(4)2(5)6/h4-8,13-14,16H,9-12,17H2,1-3H3;2*(H,3,4)(H,5,6) |
InChI Key |
KPYYDRPIAPGETN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CN(CCN1CC(C)N)C2=CC=CC=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine](/img/structure/B14430158.png)
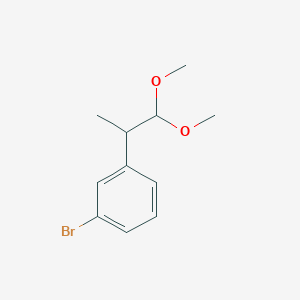

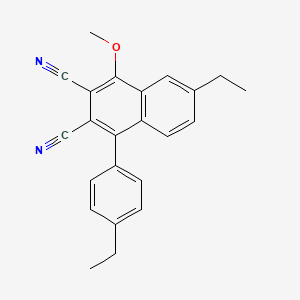
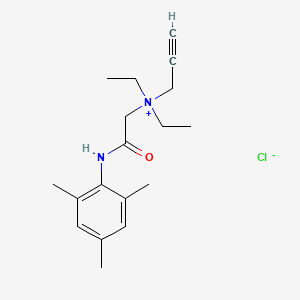

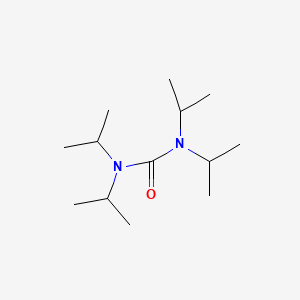
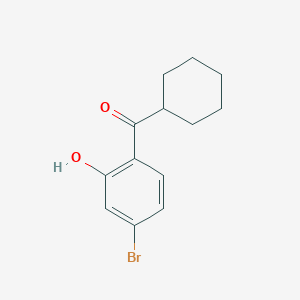
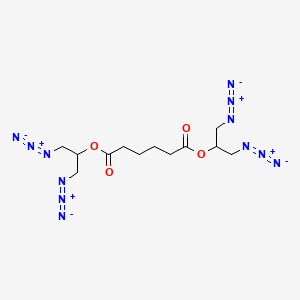
![Diethyl [4-(trichlorosilyl)butyl]propanedioate](/img/structure/B14430234.png)
